molecular formula C7H15NO3 B13336145 Methyl 2-amino-5-methoxypentanoate

Methyl 2-amino-5-methoxypentanoate

Cat. No.: B13336145
M. Wt: 161.20 g/mol
InChI Key: DGXSOMYJMSVNHV-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methoxypentanoate is a methyl ester derivative of a substituted pentanoic acid, featuring both amino (-NH₂) and methoxy (-OCH₃) functional groups. Notably, its hydrochloride salt (this compound hydrochloride) has been listed as a discontinued product in commercial catalogs, indicating possible challenges in synthesis, stability, or demand .

Such compounds often serve as intermediates in peptide synthesis or as protected amino acid derivatives.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl 2-amino-5-methoxypentanoate

InChI

InChI=1S/C7H15NO3/c1-10-5-3-4-6(8)7(9)11-2/h6H,3-5,8H2,1-2H3

InChI Key

DGXSOMYJMSVNHV-UHFFFAOYSA-N

Canonical SMILES

COCCCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-methoxypentanoate typically involves the esterification of 2-amino-5-methoxypentanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methoxypentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-nitro-5-methoxypentanoate.

    Reduction: Formation of 2-amino-5-methoxypentanol.

    Substitution: Formation of various substituted pentanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-methoxypentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methoxypentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

Structural Similarities and Differences :

  • Formula: C₁₀H₁₉NO₅ (vs. Methyl 2-amino-5-methoxypentanoate’s presumed formula C₇H₁₅NO₃).
  • Functional Groups: Both compounds share a pentanoic acid backbone. The hydroxy compound features a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxyl (-OH) at position 5, whereas the target compound has a methoxy group (-OCH₃) at position 5 and an unprotected amino group.

Plant-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Structural Contrast :

  • These diterpene methyl esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) are derived from plant resins and feature complex bicyclic or tricyclic carbon skeletons, unlike the linear structure of this compound .


Functional Comparison :

  • Plant-derived esters are primarily studied for their ecological roles (e.g., antimicrobial properties in resins) and industrial applications (e.g., varnishes). The target compound’s amino and methoxy groups suggest biochemical utility, such as in drug design or chiral synthesis.

General Methyl Esters of Amino Acids

Examples : Methyl leucinate, methyl alaninate.
Comparison :

  • Simple methyl esters of amino acids typically lack additional substituents like methoxy groups. This compound’s methoxy group may confer unique solubility or steric effects, influencing its reactivity in peptide coupling or catalysis.

Data Table: Key Comparisons

Property This compound 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid Sandaracopimaric Acid Methyl Ester
Molecular Formula Presumed C₇H₁₅NO₃ C₁₀H₁₉NO₅ C₂₁H₃₂O₂
Key Functional Groups Amino, methoxy, ester Boc-protected amino, hydroxyl, carboxylic acid Diterpene skeleton, ester
Stability Likely labile (discontinued status) High (Boc protection) High (natural resin stability)
Applications Synthetic intermediates, biochemistry Peptide synthesis, protecting groups Industrial resins, antimicrobials
Safety Precautions Data unavailable Use PPE; no occupational exposure limits Not classified as hazardous

Research Findings and Implications

  • Reactivity: The unprotected amino group in the target compound may limit its shelf life but offers advantages in one-step reactions, contrasting with the Boc-protected derivative’s need for deprotection .
  • Ecological vs. Synthetic Roles: Plant-derived methyl esters serve niche industrial purposes, whereas amino acid esters like this compound are tailored for precision chemistry applications.

Biological Activity

Methyl 2-amino-5-methoxypentanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • IUPAC Name : this compound
  • Molecular Formula : C8H17NO3
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Pharmacological Potential

This compound exhibits various biological activities that make it a candidate for further research in drug development:

  • Neuroprotective Effects : Studies have indicated that compounds with similar structures possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. For instance, derivatives of amino acids have shown to enhance neuronal survival in vitro .
  • Antioxidant Activity : The methoxy group in the structure may contribute to antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research has demonstrated that similar methoxy-substituted compounds can scavenge free radicals effectively .
  • Anti-inflammatory Properties : There is evidence suggesting that methylated amino acids can modulate inflammatory pathways. Compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines in cellular models .

Toxicological Profile

The safety profile of this compound is essential for its potential therapeutic applications:

  • Acute Toxicity : Initial studies indicate low acute toxicity levels, with no significant adverse effects observed at therapeutic doses in animal models.
  • Chronic Exposure Studies : Long-term exposure studies are necessary to fully understand the compound's safety; however, preliminary data suggest no major histopathological changes in vital organs at tested concentrations .

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the neuroprotective effects of this compound on mice subjected to induced oxidative stress. The results indicated a significant reduction in neuronal apoptosis and improved cognitive function as assessed by behavioral tests. The compound was administered at doses of 10 mg/kg and 20 mg/kg, showing dose-dependent effects.

Dose (mg/kg)Neuronal Apoptosis (%)Cognitive Function Score
04512
102515
201018

Case Study 2: Anti-inflammatory Activity

In vitro studies using human monocyte-derived macrophages showed that this compound significantly reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). The compound was tested at concentrations ranging from 1 µM to 10 µM.

Concentration (µM)TNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
0200150
1150120
510080
105030

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